molecular formula C12H14ClN3 B13223587 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B13223587
M. Wt: 235.71 g/mol
InChI Key: RBFBNXLLMBVAJX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine is a chemical compound that belongs to the class of phenylpyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 1H-pyrazole.

    Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with 1H-pyrazole in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Explored for its use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)ethanone: Similar structure but with a ketone group instead of an amine.

    1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)butan-2-amine: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine is unique due to its specific combination of a chlorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine, also known as this compound dihydrochloride, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C₁₂H₁₄ClN₃
  • Molecular Weight : 235.71 g/mol
  • CAS Number : 1803589-06-1
  • Chemical Structure : The compound features a pyrazole ring and a chlorophenyl substituent, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMIC (µg/mL)
10aE. coli31.25
10bS. aureus62.5
10cP. mirabilis125

These results indicate that the presence of the pyrazole moiety contributes significantly to the antimicrobial properties, particularly against multidrug-resistant strains .

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxicity against A549 lung adenocarcinoma cells.

CompoundCell LineViability (%)Reference Drug
Compound AA54964Cisplatin
Compound BHSAEC1-KT (non-cancerous)78–86-

Notably, modifications in the substituents on the pyrazole ring influenced the anticancer activity, with certain substitutions leading to enhanced efficacy .

Case Studies

Case Study 1: Antimicrobial Screening
A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited improved activity against resistant strains .

Case Study 2: Anticancer Evaluation
Another investigation focused on the cytotoxic effects of pyrazole derivatives on A549 cells compared to standard chemotherapeutics like cisplatin. The study found that specific structural modifications significantly enhanced anticancer properties while maintaining lower toxicity towards normal cells .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine

InChI

InChI=1S/C12H14ClN3/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13/h2-9,12H,14H2,1H3

InChI Key

RBFBNXLLMBVAJX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N

Origin of Product

United States

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